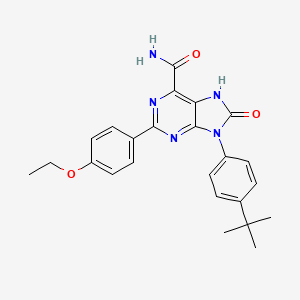

9-(4-tert-butylphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 898442-27-8

Cat. No.: VC11859245

Molecular Formula: C24H25N5O3

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898442-27-8 |

|---|---|

| Molecular Formula | C24H25N5O3 |

| Molecular Weight | 431.5 g/mol |

| IUPAC Name | 9-(4-tert-butylphenyl)-2-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |

| Standard InChI | InChI=1S/C24H25N5O3/c1-5-32-17-12-6-14(7-13-17)21-26-18(20(25)30)19-22(28-21)29(23(31)27-19)16-10-8-15(9-11-16)24(2,3)4/h6-13H,5H2,1-4H3,(H2,25,30)(H,27,31) |

| Standard InChI Key | ZIFWIKAXIPVDGC-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)C(C)(C)C)C(=O)N |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s purine backbone is modified at positions 2 and 9 with aromatic substituents:

-

Position 9: A 4-tert-butylphenyl group introduces steric bulk, enhancing hydrophobic interactions with biological targets.

-

Position 2: A 4-ethoxyphenyl group provides electron-donating effects via the ethoxy moiety, influencing reactivity and binding affinity.

The carboxamide group at position 6 contributes to hydrogen bonding, a critical feature for enzyme inhibition .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C24H25N5O3 |

| Molecular Weight | 431.5 g/mol |

| CAS Number | 898442-27-8 |

| Key Functional Groups | Purine core, tert-butylphenyl, ethoxyphenyl, carboxamide |

Physicochemical Characteristics

-

Solubility: Limited solubility in aqueous media due to hydrophobic substituents; soluble in DMSO or DMF for experimental use .

-

Stability: Stable under standard laboratory conditions but susceptible to oxidation at the sulfur atom in related analogs .

Synthesis and Optimization

Synthetic Routes

The synthesis involves sequential coupling and functionalization steps:

-

Purine Core Formation: Condensation of guanine derivatives with appropriate aryl halides under Ullmann coupling conditions .

-

Substituent Introduction:

-

tert-Butylphenyl Group: Introduced via Suzuki-Miyaura cross-coupling using tert-butylphenylboronic acid.

-

Ethoxyphenyl Group: Attached through nucleophilic aromatic substitution with 4-ethoxyphenol.

-

-

Carboxamide Installation: Achieved via reaction with ammonium carbonate under acidic conditions .

Purification Challenges

-

Chromatography: Silica gel chromatography is essential due to byproduct formation, particularly from incomplete deprotection of SEM groups .

-

Yield Optimization: Typical yields range from 44–72%, hindered by the compound’s low solubility in common solvents .

Table 2: Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Pd(PPh3)4, K2CO3, DMF, 110°C | Ullmann coupling for aryl attachment |

| 2 | TMSBr, pyridine | Deprotection of phosphonate esters |

| 3 | Dowex 50 (Na+ form) | Salt formation for improved solubility |

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits potent inhibition of purine nucleoside phosphorylase (PNP), a therapeutic target for T-cell malignancies:

-

Mycobacterium tuberculosis PNP (MtPNP): IC50 = 4 nM, demonstrating 60-fold selectivity over hPNP .

The ethoxyphenyl group enhances selectivity by fitting into the hydrophobic pocket of MtPNP’s active site .

Cytotoxicity Profiles

-

T-Lymphoblastic Cells: CC50 values as low as 9 nM, with no cytotoxicity observed in HeLa, HL60, or HepG2 cells up to 10 μM .

-

Primary PBMCs: Safe profile (CC50 > 10 μM), suggesting selective toxicity toward malignant T-cells .

Kinase Pathway Modulation

Patent data reveal its role in inhibiting kinases involved in inflammatory signaling (e.g., JAK/STAT), reducing cytokine production (e.g., IL-2, GM-CSF) .

Therapeutic Applications

Oncology

-

T-Cell Malignancies: Selective cytotoxicity aligns with PNP inhibition, causing intracellular accumulation of deoxyguanosine and apoptosis in T-cells .

-

Combination Therapy: Synergy with fludarabine observed in preclinical models, enhancing antileukemic effects .

Anti-Inflammatory Applications

-

Rheumatoid Arthritis: Suppresses TNF-α and IL-6 production in macrophage models, reducing joint inflammation .

-

Asthma: Inhibits eosinophil recruitment by downregulating eotaxin and RANTES chemokines .

Future Directions

Clinical Translation

-

Phase I Trials: Pending pharmacokinetic studies to establish safe dosing regimens.

-

Formulation Optimization: Nanoemulsion-based delivery systems to enhance bioavailability.

Target Expansion

-

Antimicrobial Applications: Exploiting MtPNP inhibition for tuberculosis treatment.

-

Autoimmune Diseases: Evaluating efficacy in multiple sclerosis and lupus models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume